![molecular formula C18H11N3O2 B097775 5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5H)-one CAS No. 17306-34-2](/img/structure/B97775.png)
5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5H)-one is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of two quinoline rings connected through an imino group and a hydroxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5H)-one typically involves the condensation of 8-hydroxyquinoline with an appropriate quinoline derivative under specific conditions. One common method includes the use of a strong acid catalyst to facilitate the formation of the imino linkage between the two quinoline rings. The reaction is usually carried out at elevated temperatures to ensure complete condensation and high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity and quality.
化学反应分析
Types of Reactions
5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under mild conditions.
Substitution: Halogenation can be achieved using halogenating agents like chlorine or bromine, while nucleophilic substitution can be facilitated by using strong nucleophiles such as sodium methoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated quinoline derivatives or other substituted quinoline compounds.
科学研究应用
5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for neurodegenerative diseases.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to metal ions, forming stable complexes that can interfere with biological processes.
Pathways Involved: The compound can inhibit enzymatic activities by chelating essential metal cofactors, leading to the disruption of metabolic pathways in microorganisms or cancer cells.
相似化合物的比较
Similar Compounds
8-Hydroxyquinoline: A simpler analog with similar metal-chelating properties.
Quinoline: The parent compound with a single quinoline ring.
Quinolin-8-ol: Another derivative with a hydroxy group at the 8-position.
属性
CAS 编号 |
17306-34-2 |
|---|---|
分子式 |
C18H11N3O2 |
分子量 |
301.3 g/mol |
IUPAC 名称 |
5-(8-hydroxyquinolin-5-yl)iminoquinolin-8-one |
InChI |
InChI=1S/C18H11N3O2/c22-15-7-5-13(11-3-1-9-19-17(11)15)21-14-6-8-16(23)18-12(14)4-2-10-20-18/h1-10,22H |
InChI 键 |
BKMFKTWEULWQIS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)N=C3C=CC(=O)C4=C3C=CC=N4 |
规范 SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)N=C3C=CC(=O)C4=C3C=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


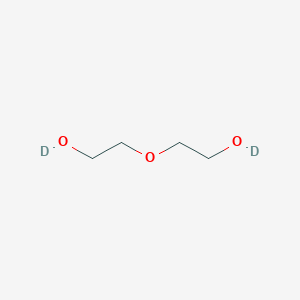
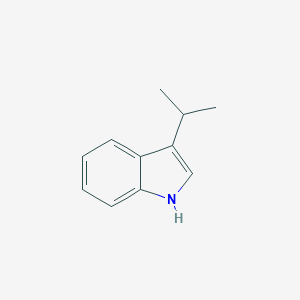

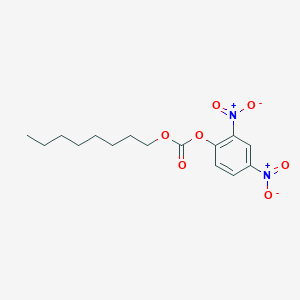
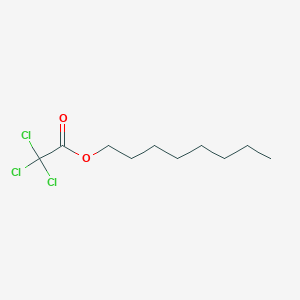
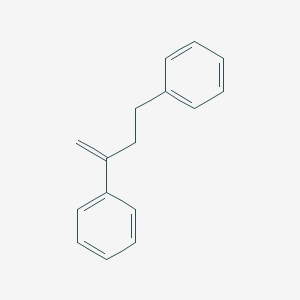
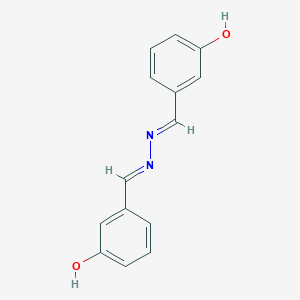
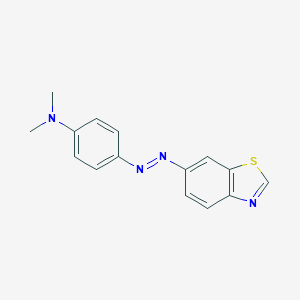
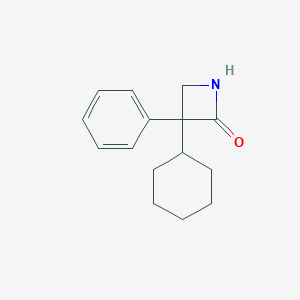
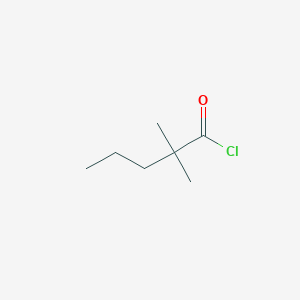
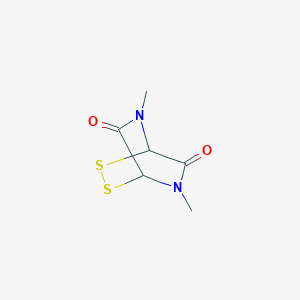
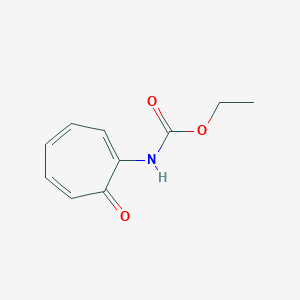
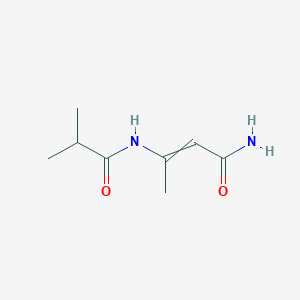
![3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B97719.png)
